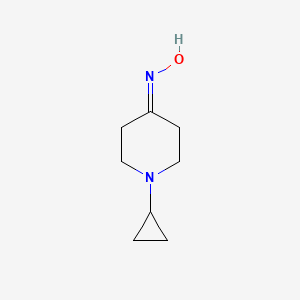

1-Cyclopropylpiperidin-4-one oxime

Description

The scientific intrigue surrounding 1-Cyclopropylpiperidin-4-one oxime stems from the convergence of three structurally and functionally significant chemical motifs. The piperidine (B6355638) ring is a cornerstone in drug design, the oxime group offers versatile reactivity and biological potential, and the N-cyclopropyl substituent can impart favorable pharmacological properties. The combination of these features in a single molecule presents a compelling case for its investigation as a potential scaffold in various areas of chemical and pharmaceutical research.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and organic synthesis. mdpi.comencyclopedia.pub Its prevalence is attributed to its ability to confer desirable physicochemical properties to molecules, such as aqueous solubility and the capacity to form key interactions with biological targets. semanticscholar.org Piperidine derivatives are integral to the structure of numerous pharmaceuticals, including antipsychotics, antihistamines, and opioids. chemscene.com The conformational flexibility of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing binding affinity and selectivity to biological receptors. semanticscholar.org The synthesis of substituted piperidines is a well-established area of organic chemistry, with a vast arsenal of synthetic methodologies available for their construction and functionalization. nih.gov

The oxime functional group (C=N-OH) is recognized for its diverse reactivity and broad spectrum of biological activities. ijprajournal.com In synthetic chemistry, oximes serve as versatile intermediates for the synthesis of various nitrogen-containing compounds. researchgate.net From a medicinal chemistry perspective, the oxime moiety has been incorporated into a wide range of therapeutic agents, including antibacterial, antifungal, and anticancer drugs. mdpi.com The ability of the oxime group to act as a hydrogen bond donor and acceptor, as well as its potential to influence the electronic properties of a molecule, makes it a valuable functional group in drug design. researchgate.net

While extensive research exists on piperidine and oxime-containing compounds, dedicated studies on this compound are limited in the publicly available scientific literature. However, based on the known properties of its constituent parts, the research scope for this compound is promising. The introduction of a cyclopropyl (B3062369) group at the nitrogen atom is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity. scientificupdate.com The cyclopropyl group can act as a rigid spacer and may introduce favorable conformational constraints. scientificupdate.com

Therefore, research on this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound and its derivatives. Detailed spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure and purity.

Medicinal Chemistry: Investigating its potential as a scaffold for the development of new therapeutic agents. This would involve synthesizing a library of derivatives with modifications at the oxime and piperidine ring to establish structure-activity relationships (SAR).

Biological Evaluation: Screening this compound and its analogs for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and neurological activities, based on the known pharmacology of related piperidine oximes.

The table below summarizes the basic chemical information for this compound.

| Property | Value | Source |

| CAS Number | 923225-08-5 | chemscene.com |

| Molecular Formula | C₈H₁₄N₂O | chemscene.com |

| Molecular Weight | 154.21 g/mol | chemscene.com |

| Canonical SMILES | C1CC1N2CCC(=NO)CC2 | EvitaChem |

| Physical Description | Solid (predicted) | --- |

| Solubility | Information not available | --- |

Given the promising structural features of this compound, it represents a valuable target for future research endeavors in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-cyclopropylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-9-7-3-5-10(6-4-7)8-1-2-8/h8,11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIGMNDPOPYOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(=NO)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 1 Cyclopropylpiperidin 4 One Oxime

Rearrangement Reactions of the Oxime Moiety

The oxime functional group is a versatile moiety capable of undergoing various rearrangement reactions, most notably the Beckmann rearrangement. This reaction is a cornerstone in organic synthesis for the transformation of ketoximes into amides or lactams.

The Beckmann Rearrangement and its Mechanistic Variations

The Beckmann rearrangement involves the acid-catalyzed transformation of an oxime into an N-substituted amide. wikipedia.orgadichemistry.com For cyclic ketoximes like 1-Cyclopropylpiperidin-4-one oxime, this rearrangement is expected to yield a lactam, a cyclic amide. The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org Other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also facilitate this transformation. wikipedia.org

The mechanism commences with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This 1,2-shift leads to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide or lactam. masterorganicchemistry.com

Table 1: Common Catalysts for the Beckmann Rearrangement

| Catalyst/Reagent | Description | Reference |

| Concentrated Sulfuric Acid (H₂SO₄) | A strong acid catalyst widely used in industrial processes, such as the synthesis of caprolactam. | wikipedia.orgadichemistry.com |

| Polyphosphoric Acid (PPA) | A strong acid catalyst often used in laboratory-scale syntheses. | adichemistry.com |

| Phosphorus Pentachloride (PCl₅) | A reagent that converts the hydroxyl group into a better leaving group, facilitating the rearrangement. | adichemistry.com |

| Thionyl Chloride (SOCl₂) | Similar to PCl₅, it activates the oxime for rearrangement. | derpharmachemica.com |

| Cyanuric Chloride | Used as a catalyst in combination with a co-catalyst like zinc chloride for milder reaction conditions. | wikipedia.org |

In the context of this compound, a ketoxime, the Beckmann rearrangement is predicted to produce a seven-membered lactam, specifically 1-cyclopropyl-azepan-4-one. The migration of one of the carbon atoms of the piperidine (B6355638) ring to the nitrogen atom results in ring expansion.

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. This pathway is favored when the migrating group can form a stable carbocation. wikipedia.org For this compound, fragmentation is less likely under standard Beckmann conditions compared to the rearrangement leading to the lactam.

The lactams produced from the Beckmann rearrangement of cyclic ketoximes are valuable intermediates in the synthesis of more complex heterocyclic compounds. derpharmachemica.com For instance, the resulting 1-cyclopropyl-azepan-4-one from the rearrangement of this compound could serve as a scaffold for the synthesis of various biologically active molecules. Lactams are key structural motifs in many pharmaceuticals and natural products. The synthesis of spiropiperidine lactams, for example, has been explored for the development of acetyl-CoA carboxylase inhibitors. nih.gov While no specific examples start from this compound, the principle of using such lactams for further functionalization is well-established in medicinal chemistry. The synthesis of spiro-fused and cyclic imines from oximes has also been reported, highlighting the versatility of oximes in generating diverse heterocyclic structures. nih.gov

Reduction and Oxidation Processes

The oxime group in this compound can also undergo reduction to form amines or hydroxylamines, or it can be converted back to the parent ketone through oxidative cleavage.

Chemoselective Reduction to Corresponding Amines and Hydroxylamines

The reduction of oximes is a common method for the synthesis of primary amines. mdpi.com For this compound, reduction would be expected to yield 1-cyclopropylpiperidin-4-amine. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the outcome.

Catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon, is a widely used method. nih.gov Hydride reagents such as lithium aluminum hydride (LiAlH₄) are also effective but less chemoselective.

A more controlled reduction can lead to the formation of the corresponding hydroxylamine (B1172632), 1-cyclopropyl-N-hydroxypiperidin-4-amine. The catalytic reduction of oximes to hydroxylamines presents a challenge due to the potential for over-reduction to the primary amine. nih.gov However, specific catalytic systems have been developed to achieve this selective transformation. nih.gov

Table 2: Potential Reduction Products of this compound

| Product Name | Product Structure | Reagent Class | Reference |

| 1-cyclopropylpiperidin-4-amine | Amine | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C), Hydride Reagents (e.g., LiAlH₄) | mdpi.comnih.gov |

| 1-cyclopropyl-N-hydroxypiperidin-4-amine | Hydroxylamine | Specific Catalytic Systems (e.g., modified platinum or iridium catalysts) | nih.gov |

Oxidative Cleavage and Deoximation to Carbonyl Compounds

Deoximation is the process of converting an oxime back to its parent carbonyl compound. niscpr.res.in This reaction is useful for the deprotection of carbonyl groups, as oximes are stable derivatives often used for protection and purification. niscpr.res.in For this compound, deoximation would regenerate 1-cyclopropylpiperidin-4-one.

A variety of methods exist for deoximation, which can be broadly categorized as hydrolytic, reductive, or oxidative. niscpr.res.in Oxidative cleavage is a common and efficient method. Reagents such as pyridinium (B92312) chlorochromate (PCC), quinolinium fluorochromate, and even photo-excited nitroarenes have been successfully used for the deoximation of various ketoximes, including cyclic ones. niscpr.res.innih.gov The regeneration of piperidin-4-one from its oxime derivatives using quinolinium fluorochromate under microwave irradiation in the presence of montmorillonite (B579905) K10 clay has been reported, suggesting a viable route for the deoximation of this compound. chemicalbook.com

Nucleophilic and Electrophilic Reactivity at the Oxime Nitrogen and Carbon Centers

The oxime group possesses dual reactivity: the nitrogen and oxygen atoms act as nucleophilic centers, while the imino carbon is electrophilic. nsf.gov This ambiphilic nature allows for a range of reactions. Oximes can exist as E/Z isomers, and their stereochemistry can significantly influence reaction outcomes. numberanalytics.com

The nitrogen atom of the oxime group, though generally nucleophilic, can undergo substitution reactions under specific conditions. Theoretical and experimental studies have shown that Sɴ2-type substitution can occur on the sp²-hybridized nitrogen of an oxime. oup.com This process is facilitated by the protonation of the oxime's oxygen atom. Protonation creates a good leaving group (water) and lowers the energy of the σ* antibonding orbital of the N-O bond, making the nitrogen atom susceptible to nucleophilic attack. oup.com

In the context of this compound, an intramolecular substitution could be envisioned if a nucleophilic moiety were present elsewhere on the piperidine ring, leading to complex heterocyclic systems. Additionally, the hydroxylamine group of oximes can be replaced in nucleophilic substitution reactions by other nucleophiles, representing another pathway for functionalization. numberanalytics.com

The carbon atom of the C=N double bond in an oxime is electrophilic and susceptible to nucleophilic attack. youtube.com This reaction is analogous to the nucleophilic addition to a carbonyl group. The process is typically acid-catalyzed, starting with the nucleophilic addition of a primary amine to an aldehyde or ketone to form a carbinolamine intermediate, which then dehydrates to the imine or oxime. libretexts.orglibretexts.orgunizin.org

The reactivity of the C=N bond itself is crucial. Oximes can react with electron-poor alkenes. While these reactions often proceed via nucleophilic attack from the oxime nitrogen to form a nitrone, O-alkylation can also occur under certain conditions, such as in the absence of a base. rsc.org Computational studies have revealed that the reaction may proceed through the less stable but more reactive nitrone tautomer (C=N⁺(O⁻)-H). This tautomerism, while often overlooked, can be the predominant mechanism in nucleophilic additions of oximes, highlighting the nuanced reactivity of the system. rsc.org For this compound, this means that it can react with various nucleophiles at the C-4 position of the piperidine ring, leading to the formation of new C-C, C-N, C-O, or C-S bonds. nih.gov

| Reaction Type | Reactant | Product Type | Key Feature |

| Nucleophilic Addition | Primary Amine (R-NH₂) | Imine (R₂C=NR) | Reversible, acid-catalyzed process forming a C=N bond. libretexts.org |

| Nucleophilic Addition | Secondary Amine (R₂NH) | Enamine (R₂N-CR=CR₂) | Forms a C=C bond adjacent to the nitrogen atom. libretexts.org |

| Nucleophilic Addition | Hydroxylamine (NH₂OH) | Oxime (R₂C=NOH) | Forms a stable, often crystalline product. libretexts.orgbyjus.com |

Radical Chemistry of Oxime Species

Oxime radicals, also known as iminoxyl or imine-N-oxyl radicals, are highly useful intermediates in organic synthesis, despite their relatively low stability compared to other N-oxyl radicals. beilstein-journals.orgdntb.gov.uanih.gov Their precursors, oximes, are readily available, making radical pathways an accessible strategy for complex molecule synthesis. beilstein-journals.orgnih.gov

Iminoxyl radicals can be generated from oximes through various oxidative methods. Common approaches include one-electron oxidation using reagents like silver(I) oxide (Ag₂O), Selectfluor/Bu₄NI, or via photolysis. beilstein-journals.orgnih.govacs.org The process can also initiate from an oxime radical cation, formed upon photooxidation, which then loses a proton to yield the iminoxyl radical. acs.org

Key characteristics of oxime radicals include:

Structure : They are σ-radicals, where the unpaired electron is localized in an orbital orthogonal to the C=N π-bond. nih.gov

Dual Reactivity : The unpaired electron is delocalized across both the nitrogen and oxygen atoms. beilstein-journals.orgnih.gov This allows the radical to react either as an N-radical or an O-radical, leading to the formation of C-N or C-O bonds, respectively.

Reaction Preference : In intermolecular reactions, C-O bond formation is typically favored. In intramolecular reactions, cyclization usually occurs to form five-membered rings, such as isoxazolines (via C-O bond formation) or cyclic nitrones (via C-N bond formation). beilstein-journals.orgnih.gov

| Generation Method | Reagents/Conditions | Description |

| Oxidation | Silver(I) (Ag⁺), tert-Butyl nitrite | A metal oxidant abstracts an electron from the oxime. nih.gov |

| Oxidation | Selectfluor/Bu₄NI | A radical mechanism is proposed where a hypoiodite (B1233010) intermediate undergoes homolytic cleavage. beilstein-journals.org |

| Photolysis | UV light, photosensitizers | The N-O bond of oxime derivatives (e.g., oxime carbamates) can be homolytically cleaved. nih.gov |

| Electron Transfer | Triplet Chloranil (³CA) | For oximes with low oxidation potentials, an electron transfer-proton transfer (ET-PT) sequence occurs. acs.org |

| Hydrogen Atom Transfer | Triplet Chloranil (³CA) | For oximes with high oxidation potentials, direct abstraction of the hydroxyl hydrogen occurs. acs.org |

The dual N- and O-radical character of iminoxyls is elegantly exploited in intramolecular cyclization reactions. nih.gov These reactions are powerful tools for constructing N-heterocycles. nsf.gov For a derivative of this compound, generating an iminoxyl radical could initiate cyclization if an appropriate radical acceptor, like a double bond, is present in the molecule.

Two primary pathways for intramolecular reactions are:

Hydrogen Atom Abstraction followed by Cyclization : The initially formed oxime radical abstracts a hydrogen atom from another part of the molecule, generating a carbon-centered radical, which then cyclizes onto the oxime moiety. nih.govresearchgate.net

Addition to a C=C Double Bond : The oxime radical adds directly to an unsaturated bond within the molecule. beilstein-journals.orgnih.gov This is a common strategy for forming five-membered rings. The regioselectivity of the cyclization (5-exo vs. 6-endo) and the nature of the bond formed (C-O vs. C-N) depend on the substrate's geometry and electronic properties.

Transition metals like copper, manganese, and iron are often used to mediate these oxidative free-radical cyclizations. thieme-connect.de For instance, an alkyne-tethered oxime can undergo an iron-mediated single electron transfer (SET) to form an iminyl radical, which then participates in a radical cascade to yield fused pyridine (B92270) products. researchgate.net

Cycloaddition and Ring Transformation Reactions Involving Oxime Derivatives

Oximes and their derivatives are versatile partners in cycloaddition reactions, providing routes to various five-membered heterocycles. rsc.org They can also participate in ring transformations, leveraging the reactivity of the C=N-O unit.

A prominent reaction is the [3+2] cycloaddition . While aldoximes can be readily dehydrated to nitrile oxides, which are classic 1,3-dipoles for cycloadditions with alkenes and alkynes to form isoxazolines and isoxazoles, ketoximes like this compound can participate differently. tandfonline.com The oxime can tautomerize to a nitrone, which then acts as the 1,3-dipole in cycloaddition reactions.

Another powerful method is a tandem Michael addition–1,3-dipolar cycloaddition. In this sequence, an oxime reacts with a Michael acceptor, and the resulting intermediate undergoes an intramolecular cycloaddition to produce isoxazolidines, often with high regio- and stereospecificity. rsc.org

Furthermore, oxime derivatives can undergo photochemical reactions, such as the aza Paternò-Büchi reaction, a [2+2]-cycloaddition between an imine-like species and an alkene to form azetidines. nsf.gov Ring transformation reactions are also known, particularly for strained ring systems. For example, cyclobutanone (B123998) oxime esters can undergo transition-metal-free C-C bond cleavage and subsequent functionalization, such as borylation. researchgate.net While the piperidine ring in this compound is not as strained as a cyclobutane (B1203170) ring, these examples showcase the potential for skeletal rearrangements initiated by the reactivity of the oxime group.

| Reaction | Reactants | Product | Description |

| [3+2] Cycloaddition | Nitrile Oxide (from Aldoxime) + Alkene/Alkyne | Isoxazoline/Isoxazole | In situ generation of nitrile oxide followed by cycloaddition. tandfonline.com |

| Tandem Michael Addition/Cycloaddition | Oxime + Michael Acceptor | Isoxazolidine (B1194047) | An intermolecular Michael addition is followed by an intramolecular 1,3-dipolar cycloaddition. rsc.org |

| [2+2] Cycloaddition (Aza Paternò-Büchi) | Oxime + Alkene (photochemical) | Azetidine | Photochemical cycloaddition to form a four-membered ring. nsf.gov |

| Ring Opening/Functionalization | Cyclobutanone Oxime Ester + B₂(OH)₄ | Borylated Product | C-C bond cleavage of a strained ring initiated by the oxime derivative. researchgate.net |

Iminologous Epoxide Ring-Closure Mechanisms

The concept of "iminology" involves the insertion of an imino group (C=N) into a molecule, which can lead to novel reaction pathways analogous to well-known transformations. chemrxiv.orgnih.gov Oximes can be considered the iminologues of alcohols. nih.gov When this principle is applied to the ring-closure of 1,2-diols to form epoxides, a unique fragmentation reaction can occur with the corresponding iminologous diols. chemrxiv.orgchemrxiv.org

The process begins with the activation of the oxime, typically using an agent like tosyl chloride (TsCl), to form an iminologous pseudohalohydrin intermediate. nih.govscispace.com This intermediate can then follow several pathways. One potential mechanism involves a concerted iminologous ring-closure where the anionic oxygen atom attacks intramolecularly, leading to the expulsion of the oxime functional group through C-C bond cleavage. scispace.com This process is stereospecific and results in the formation of tetrasubstituted, nitrile-tethered epoxides. nih.govscispace.com

Alternatively, the activated intermediate can undergo a fragmentation similar to an abnormal Beckmann rearrangement, generating a nitrilium ion. chemrxiv.orgscispace.com This can lead to the formation of ketonitriles. nih.gov The selectivity between the formation of epoxynitriles and ketonitriles is influenced by the substrate's structure and reaction conditions. nih.gov

Table 1: Proposed Reaction Outcomes of Iminologous Diol Fragmentation

| Starting Material Class | Activating Agent | Key Intermediate | Potential Products |

|---|

Data sourced from studies on analogous iminologous diol systems. nih.gov

This iminologous epoxide ring-closure represents a novel strategy for synthesizing complex epoxides by leveraging the unique reactivity of the oxime group. nih.gov

[3+2]-Cycloaddition Reactions with Oximes

Oximes, including this compound, can participate in [3+2]-cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. rsc.org In this context, the oxime does not act as the 1,3-dipole itself but is typically converted into a more reactive tautomeric form, the nitrone. rsc.org

The reaction can be catalyzed by Lewis acids, such as BF₃, which coordinate to the oxime's oxygen atom. rsc.org This coordination enhances the electrophilicity of the oxime and facilitates its tautomerization to the corresponding nitrone complex. rsc.orgresearchgate.net This reactive nitrone intermediate then undergoes a [3+2]-cycloaddition with a dipolarophile, such as an alkene. researchgate.net

The reaction proceeds via a nucleophilic attack from the alkene onto the carbon atom of the nitrone, followed by a ring-closing step to form a substituted isoxazolidine ring. rsc.orgrsc.org The regioselectivity and stereoselectivity of the cycloaddition are key features of this transformation. researchgate.netuchicago.edu For instance, reactions involving cyclopentadiene (B3395910) can yield different stereoisomeric cycloadducts, with the potential for both endo and exo products. rsc.org

Table 2: General Scheme for [3+2]-Cycloaddition of Oximes

| Reactant 1 | Reactant 2 (Dipolarophile) | Catalyst/Condition | Product Class |

|---|---|---|---|

| Oxime | Alkene | Lewis Acid (e.g., BF₃) | Isoxazolidine |

This transformation provides a route to novel spirocyclic isoxazolidines when applied to cyclic oximes like this compound.

This methodology allows for the synthesis of complex N,O-heterocycles from readily available oximes and alkenes. researchgate.net

Ring Transformations via Oxime Intermediates

The oxime functional group can serve as a linchpin for significant molecular rearrangements and ring transformations. One powerful method involves the generation of oxime dianions. Oxime 1,4-dianions can be formed in situ by treating an oxime with two equivalents of a strong base like n-butyllithium. researchgate.net These dianions are potent nucleophiles and can react with various electrophiles to construct new heterocyclic systems. researchgate.net

For example, the acylation of these dianions with amides, followed by acid-induced cyclization and dehydration, can yield substituted isoxazoles. researchgate.net This process effectively transforms the starting ketone, via its oxime, into a new aromatic heterocyclic ring.

Another important ring-forming reaction involves the cyclization of specific oxime isomers. It has been demonstrated that E-oximes can undergo N-N bond-forming cyclizations. nih.gov When treated with reagents like mesyl chloride, an E-oxime can cyclize to form five-membered aromatic rings such as pyrazoles, while the corresponding Z-oxime isomer may undergo elimination to form a nitrile byproduct. nih.gov This stereospecificity is crucial for directing the reaction towards the desired heterocyclic product. nih.gov The synthesis of N-aryl[3,4-d]pyrazolopyrimidines has been achieved using this strategy, highlighting its utility in medicinal chemistry. nih.gov

Table 3: Examples of Ring Transformations Involving Oxime Intermediates

| Oxime Intermediate | Reagents | Resulting Heterocycle |

|---|---|---|

| Oxime 1,4-Dianion | Amide, then Acid | Isoxazole |

These transformations showcase the versatility of the oxime group in rearranging a piperidinone skeleton into other valuable heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Cyclopropylpiperidin 4 One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete carbon-hydrogen framework and deduce stereochemical and conformational details.

The structural backbone of 1-Cyclopropylpiperidin-4-one oxime would be systematically pieced together using a series of NMR experiments. A standard ¹H NMR spectrum provides initial information on the number of distinct proton environments and their electronic surroundings, while a ¹³C NMR spectrum reveals the number of unique carbon atoms.

Advanced 2D NMR techniques are indispensable for establishing connectivity:

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, COSY would show correlations between the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group and between adjacent methylene protons within the piperidine (B6355638) ring (e.g., H-2 with H-3, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. youtube.comemerypharma.com This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). youtube.comemerypharma.com It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the cyclopropyl protons to the C-2 and C-6 carbons of the piperidine ring, confirming the attachment of the cyclopropyl group to the nitrogen atom. It would also be key in assigning the quaternary C-4 carbon by observing correlations from protons at C-3 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is vital for determining the molecule's stereochemistry and preferred conformation.

Based on analogous compounds, a hypothetical set of NMR assignments for this compound is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Cyclopropyl-CH | ~55-60 | ~1.8-2.2 | m |

| Cyclopropyl-CH₂ | ~5-10 | ~0.4-0.8 | m |

| C-2 / C-6 | ~50-55 | ~2.8-3.2 | t |

| C-3 / C-5 | ~30-35 | ~2.4-2.7 | t |

| C-4 | ~155-160 | - | - |

| Oxime-OH | - | ~8.5-10.0 | br s |

Note: Chemical shifts are estimations based on related structures and are highly dependent on the solvent and experimental conditions. 'm' denotes multiplet, 't' denotes triplet, and 'br s' denotes broad singlet.

The piperidine ring is not planar and can adopt several conformations, most commonly a chair or a boat/twist-boat form. The introduction of the sp²-hybridized oxime at the C-4 position can influence this preference. niscpr.res.inniscair.res.in Studies on similar N-substituted piperidin-4-one oximes have shown that they often exist in non-chair conformations to alleviate steric strain. researchgate.netresearchgate.net

The precise conformation can be determined by analyzing:

Coupling Constants (³JHH) : The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. This relationship helps in distinguishing between axial and equatorial protons in a chair conformation or defining the geometry of a boat conformation.

NOESY Data : The Nuclear Overhauser Effect (NOE) is observed between protons that are spatially close (typically <5 Å). youtube.com For this compound, NOESY is critical for:

Determining Ring Conformation : For example, in a chair conformation, strong NOEs would be observed between axial protons on the same side of the ring (e.g., 2-ax, 6-ax).

Assigning Oxime Stereochemistry : The oxime can exist as two geometric isomers (E and Z) with respect to the C=N bond. A distinct NOE between the oxime hydroxyl proton (-NOH) and either the C-3/C-5 protons or the C-2/C-6 protons would definitively establish its spatial orientation.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is a cornerstone technique for confirming a compound's molecular formula and probing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of a unique elemental composition, distinguishing it from other molecules that might have the same nominal mass. For this compound, the expected data would confirm its molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₄N₂O |

| Calculated Monoisotopic Mass | 154.1106 g/mol |

| Expected HRMS [M+H]⁺ Ion | 155.1182 |

In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated version, [M+H]⁺) is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (of fragment) | Possible Identity/Loss | Fragmentation Pathway |

| 113 | [M - C₃H₅]⁺ | Loss of the N-cyclopropyl group |

| 96 | [M - NOH - H₂O]⁺ | Loss of the oxime group and water |

| 82 | [M - C₄H₄NO]⁺ | Cleavage of the piperidine ring |

| 69 | [C₄H₅N]⁺ | Fragment containing the N-cyclopropyl moiety |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation (rearrangement) or piperidine ring fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. researchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3400-3100 (broad) | O-H stretch | Oxime |

| ~3080 | C-H stretch | Cyclopropyl |

| ~2950-2850 | C-H stretch | Aliphatic (piperidine) |

| ~1650-1680 | C=N stretch | Oxime |

| ~1450 | C-H bend | Methylene |

| ~1100-1000 | C-N stretch | Tertiary amine |

| ~950-900 | N-O stretch | Oxime |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light resulting from electronic transitions. Compounds with extensive conjugation or aromatic systems typically show strong absorptions. This compound lacks a large chromophore and is expected to exhibit only weak absorptions in the UV region, primarily corresponding to the n→π* transition of the imine (C=N) group. researchgate.net The λmax would likely be below 250 nm, with no significant absorption in the visible region.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available research, a definitive solid-state structure of this compound determined through single-crystal X-ray diffraction analysis is not publicly available in crystallographic databases or scholarly literature. While the molecular formula (C₉H₁₆N₂O) and molecular weight (168.24 g/mol ) are established, detailed experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates have not been reported.

The determination of the three-dimensional arrangement of atoms in the crystalline state is crucial for a comprehensive understanding of its chemical and physical properties. Such studies would provide precise measurements of bond lengths, bond angles, and torsional angles, offering insights into the conformation of the piperidine ring and the stereochemistry of the oxime group.

Although specific crystallographic data for this compound is pending, analysis of structurally related piperidin-4-one derivatives can offer valuable inferences. For instance, X-ray diffraction studies on other substituted piperidin-4-one oximes have revealed various conformations of the six-membered ring, typically a chair or a twisted boat form, influenced by the nature and position of the substituents. The orientation of the oxime group (E/Z isomerism) and the hydrogen bonding networks within the crystal lattice are also key features elucidated by such studies.

Future X-ray crystallographic analysis of this compound would be invaluable. The resulting data would allow for a detailed comparison with other known piperidine structures and would be instrumental in understanding its intermolecular interactions in the solid state. This information is fundamental for correlating its structure with its spectroscopic and physicochemical properties.

Without experimental data, a detailed discussion of its crystal packing, hydrogen bonding patterns, and a comparison of its solid-state conformation with theoretical models remains speculative. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to fill this gap in the knowledge base.

Computational Chemistry and Mechanistic Investigations of 1 Cyclopropylpiperidin 4 One Oxime Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of electronic structure and its influence on chemical reactivity. sumitomo-chem.co.jpyoutube.comyoutube.com For 1-Cyclopropylpiperidin-4-one oxime, DFT calculations are instrumental in elucidating the intricacies of its chemical transformations, particularly the Beckmann rearrangement, a characteristic reaction of oximes. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com

Elucidation of Reaction Mechanisms and Transition States

The Beckmann rearrangement of ketoximes, such as this compound, can proceed through different mechanistic pathways, which can be meticulously mapped out using DFT. wikipedia.orgmasterorganicchemistry.comresearchgate.net These calculations help in identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.

A computational study on the Beckmann rearrangement of similar cyclic ketoximes, like cyclohexanone (B45756) oxime, has shown that the reaction can be initiated by protonation of the oxime's hydroxyl group, forming a better leaving group. masterorganicchemistry.comunive.it The subsequent step involves the migration of the alkyl or aryl group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgresearchgate.net For this compound, two possible products could be formed depending on which carbon atom migrates. DFT calculations can determine the transition state structures for both migratory pathways. The geometry of the transition state, including bond lengths and angles of the breaking and forming bonds, provides a detailed picture of the rearrangement process. For instance, in related systems, the transition state for the rearrangement is characterized by a three-membered ring-like structure involving the migrating carbon, the nitrogen, and the carbon of the C=N bond.

Computational studies have also highlighted the potential for the reaction to be either a concerted process, where bond breaking and bond formation occur simultaneously, or a stepwise process involving the formation of a nitrilium ion intermediate. researchgate.net The nature of the substituent on the migrating group and the reaction conditions, including the solvent, can influence which pathway is favored. wikipedia.org DFT calculations can model these effects and predict the most likely mechanism for this compound.

Determination of Reaction Energetics and Free Energy Profiles

A key outcome of DFT calculations is the determination of the energetics of a reaction, which is crucial for understanding its feasibility and kinetics. researchgate.net By calculating the energies of all stationary points along the reaction pathway (reactants, transition states, intermediates, and products), a free energy profile can be constructed. unive.it

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from a DFT study on the acid-catalyzed Beckmann rearrangement of this compound.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactant | This compound (protonated) | 0.0 |

| TS1 | Transition state for migration of C3 | +18.5 |

| Intermediate 1 | Nitrilium ion intermediate from C3 migration | +5.2 |

| Product 1 | Lactam product from C3 migration | -15.8 |

| TS2 | Transition state for migration of C5 | +22.1 |

| Intermediate 2 | Nitrilium ion intermediate from C5 migration | +8.7 |

| Product 2 | Lactam product from C5 migration | -12.3 |

This is a hypothetical table for illustrative purposes.

Analysis of Electronic Structure and Reactivity Descriptors

DFT provides a wealth of information about the electronic structure of a molecule, which can be used to understand its reactivity. youtube.comresearchgate.net Reactivity descriptors derived from DFT calculations, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, can pinpoint the reactive sites within this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. For the oxime, the lone pairs on the oxygen and nitrogen atoms are expected to be significant contributors to the HOMO.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atom of the oxime group would be expected to show a region of high negative potential.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are employed to investigate the conformational flexibility and dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, which contains a six-membered piperidine (B6355638) ring and a cyclopropyl (B3062369) group, MD simulations can reveal the preferred conformations and the energy barriers between them.

The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the relative populations of each. acs.org This is crucial as the conformation of the molecule can significantly influence its reactivity and biological activity. The orientation of the cyclopropyl group and the oxime functional group relative to the piperidine ring would also be explored in these simulations. Understanding the conformational dynamics is essential for predicting how the molecule might interact with biological targets like enzymes or receptors. kuleuven.be

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govbenthamscience.comresearchgate.netrsc.orgnih.govdntb.gov.uaresearchgate.netresearchgate.net If this compound is part of a series of compounds being investigated for a particular biological activity, QSAR modeling can be a valuable tool.

Selection and Calculation of Relevant Molecular Descriptors

The first step in QSAR/QSPR modeling is to calculate a set of molecular descriptors for each compound in the series. researchgate.netnih.govnih.govpharmatutor.orgwiley.com These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular surface area, volume, shape indices).

4D descriptors: These consider the conformational flexibility of the molecule. mdpi.com

For a QSAR study involving this compound and its analogs, a variety of descriptors would be calculated. These could include electronic descriptors (e.g., dipole moment, partial charges), steric descriptors (e.g., molar refractivity, van der Waals volume), and hydrophobic descriptors (e.g., logP).

The selection of the most relevant descriptors is a critical step and is often achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net The goal is to build a predictive model that can estimate the activity or property of new, untested compounds based on their calculated descriptors.

Below is a hypothetical table of molecular descriptors that could be calculated for this compound in a QSAR study.

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 168.23 g/mol |

| Topological | Wiener Index | 458 |

| Geometrical | Molecular Surface Area | 185.4 Ų |

| Electronic | Dipole Moment | 2.8 D |

| Hydrophobic | LogP | 1.2 |

This is a hypothetical table for illustrative purposes.

By correlating these and other descriptors with experimentally determined biological activity for a series of related compounds, a QSAR model can be developed. This model can then be used to predict the activity of this compound and guide the synthesis of new, potentially more potent analogs.

Development and Validation of Predictive QSAR/QSPR Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's chemical structure (represented by descriptors) with its biological activity or physicochemical properties, respectively. nih.govresearchgate.net While no specific QSAR/QSPR models for this compound were found in the literature, the methodology for creating such models is well-established.

The development of a QSAR/QSPR model for a series of compounds including this compound would involve:

Data Set Compilation: Assembling a group of structurally related compounds with measured biological activity or properties.

Descriptor Calculation: Calculating a wide range of descriptors (topological, steric, electronic, etc.) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to create a mathematical relationship between the descriptors and the activity/property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Such models could be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics.

Comparative Studies of 2D vs. 3D Molecular Representations in QSAR/QSPR

The choice of molecular representation—whether two-dimensional (2D) or three-dimensional (3D)—is a critical aspect of QSAR/QSPR modeling. 2D descriptors are derived from the topological structure, while 3D descriptors account for the molecule's conformation and shape.

Studies comparing 2D and 3D descriptors have shown that their predictive power can vary depending on the biological target and the diversity of the chemical structures being studied. tandfonline.com For predicting quantum mechanics-based properties, 3D representations have been found to be superior. tandfonline.com However, for biological activities, there is no universal consensus, and often a combination of 2D and 3D descriptors provides the most robust models.

For this compound, a 3D-QSAR approach would be particularly insightful as it would capture the steric influence of the cyclopropyl group and the conformational flexibility of the piperidine ring, which are likely to be crucial for its biological interactions.

Theoretical Insights into Catalytic Processes Involving Oxime Chemistry

The oxime group is a versatile functional handle in organic synthesis, participating in a variety of reactions. Theoretical studies can provide a deep understanding of the mechanisms of these reactions, including the role of catalysts.

The formation of oximes from ketones or aldehydes is a reversible reaction that can be catalyzed by both acids and bases. Aniline (B41778) and its derivatives are known to be effective nucleophilic catalysts for oxime formation, particularly at physiological pH. nih.gov Mechanistic studies have shown that these catalysts operate by forming a more reactive intermediate, thereby accelerating the rate-limiting step of the reaction. nih.gov

For 1-Cyclopropylpiperidin-4-one, the reactivity of the ketone could be influenced by the electronic effects of the N-cyclopropyl group. The cyclopropyl group itself, while generally considered metabolically stable, can undergo oxidative metabolism under certain conditions, a process that can be investigated with computational methods. hyphadiscovery.com

Furthermore, the oxime functionality can participate in metal-catalyzed reactions. Theoretical studies can elucidate the role of the metal center in activating the oxime and guiding the reaction toward a specific product. While no specific catalytic studies involving this compound are publicly documented, the general principles of oxime chemistry suggest that it could be a substrate for a range of catalytic transformations, and computational chemistry would be an invaluable tool for exploring these possibilities.

Advanced Applications of 1 Cyclopropylpiperidin 4 One Oxime As a Synthetic Intermediate

Synthesis of Complex Nitrogen-Containing Heterocycles

The unique structural features of 1-cyclopropylpiperidin-4-one oxime make it a valuable precursor for synthesizing a variety of complex nitrogen-containing heterocycles. Key transformations include ring expansion via the Beckmann rearrangement, formation of spirocyclic systems, and participation in cascade reactions.

Beckmann Rearrangement: The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org For cyclic ketoximes like this compound, this reaction results in a ring-expanded lactam (a cyclic amide). wikipedia.orgchem-station.com This transformation provides a direct route to δ-lactams, which are important structural motifs in many biologically active compounds. The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org In the case of this compound, this would lead to the formation of a seven-membered ring containing a nitrogen atom, specifically a derivative of azepan-2-one. The reaction is typically promoted by acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org

| Precursor | Reaction | Product Type | Key Features |

|---|---|---|---|

| This compound | Beckmann Rearrangement | Ring-expanded Lactam (Azepan-2-one derivative) | Acid-catalyzed; Stereospecific migration of the anti-periplanar group; Forms a seven-membered ring. wikipedia.orgchem-station.com |

Spirocyclic Heterocycles: The piperidin-4-one core is a well-established building block for the synthesis of spirooxindoles, a class of compounds with significant biological activity. beilstein-journals.orgbeilstein-journals.org this compound can serve as a precursor to spirocyclic systems by leveraging the reactivity of the oxime and the piperidine (B6355638) ring. For instance, the oxime functionality can be transformed into other reactive groups that facilitate cyclization onto a tethered molecular fragment. Alternatively, reactions involving the piperidine nitrogen or the adjacent methylene (B1212753) groups can be envisioned to construct a second ring system spiro-fused at the C4 position.

Cascade Reactions for Heterocycle Synthesis: Cascade or domino reactions offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials. rsc.org Oximes can participate in such sequences, for example, through in situ formation followed by cyclization to a nitrone and subsequent intermolecular dipolar cycloaddition. beilstein-journals.orgrsc.org A derivative of 1-cyclopropylpiperidin-4-one, appropriately functionalized with a leaving group, could potentially undergo an intramolecular cyclization to form a cyclic nitrone. This reactive intermediate could then be trapped by a dipolarophile in a [3+2] cycloaddition reaction to construct complex, fused heterocyclic systems. beilstein-journals.org

Derivatization and Late-Stage Modification in Complex Molecular Architectures

The strategic introduction of chemical moieties into complex molecules during the final stages of a synthesis, known as late-stage functionalization (LSF), is a powerful tool in drug discovery and development. nih.gov The oxime group is particularly amenable to such modifications, and this compound represents a valuable building block for creating fragments for LSF.

A notable application is the copper(I)-catalyzed introduction of oxime ether fragments into peptides at their carboxylic acid sites. masterorganicchemistry.comnih.gov This method allows for the modification and diversification of peptides under mild conditions. nih.gov this compound can be utilized as a precursor to generate a unique oxime ether fragment, which could then be incorporated into a peptide or other complex molecule. This approach provides a novel toolkit for peptide functionalization, diversification, and even fluorescent labeling. nih.gov The presence of the cyclopropyl (B3062369) group can influence the pharmacological properties of the resulting modified molecule. evitachem.com

| Strategy | Description | Application Example | Potential of this compound |

|---|---|---|---|

| Late-Stage Functionalization (LSF) | Introduction of functional groups at a late stage of synthesis. nih.gov | Copper-catalyzed introduction of oxime ethers into peptides. nih.gov | Can serve as a precursor for novel oxime ether fragments for LSF. |

| Derivatization of Pharmacophore | Modification of a core bioactive scaffold to enhance properties. nih.gov | Synthesis of various piperidin-4-one derivatives with diverse biological activities. nih.gov | The N-cyclopropyl and oxime groups offer sites for derivatization to modulate activity. |

The piperidin-4-one nucleus is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer and antiviral properties. nih.gov The structure of this compound can be suitably modified at the piperidine nitrogen, the oxime functionality, or the ring itself to interact more effectively with biological receptors and enhance its therapeutic potential.

Potential Roles in Catalysis and Coordination Chemistry (e.g., as a Ligand)

The coordination chemistry of oximes is extensive, as they are versatile ligands for a wide array of metal ions. at.uanih.gov The oxime group (C=N-OH) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen or oxygen atom. nih.gov Upon deprotonation, the resulting oximato group becomes an excellent bridging ligand for constructing polynuclear metal complexes. nih.gov

This compound can act as a ligand for various transition metals, such as copper(II), cobalt(II), and palladium(II). nih.govrsc.orgresearchgate.net The coordination can lead to the formation of stable mononuclear or polynuclear complexes with distinct geometries, such as square planar or octahedral. nih.govresearchgate.net For example, phenolic oximes are known to form stable pseudo-macrocyclic monomer complexes with Cu(II). nih.gov

These metal-oxime complexes can exhibit significant catalytic activity. For instance, copper(II) complexes of phenolic oximes have been shown to act as efficient catalysts in catecholase activity, mimicking the function of catechol oxidase enzymes. nih.gov Cobalt complexes bearing oxime-containing ligands have been studied for their ability to bind molecular oxygen and their potential as catalysts for oxidation reactions and polymerization. mdpi.com Similarly, palladium(II) complexes with phosphino-oxime ligands have been developed as catalysts for the rearrangement of aldoximes to amides or their dehydration to nitriles. rsc.org It is therefore plausible that coordination complexes derived from this compound could display interesting catalytic behaviors in various organic transformations.

| Metal Ion | Potential Complex Type | Potential Catalytic Application |

|---|---|---|

| Copper(II) | Mononuclear pseudo-macrocyclic or polynuclear bridged complexes. nih.gov | Oxidation reactions (e.g., catecholase activity). nih.gov |

| Cobalt(II) | Mononuclear or polynuclear complexes. mdpi.com | Oxygen transport, oxidation catalysis, polymerization. mdpi.com |

| Palladium(II) | Mononuclear or palladacyclic complexes. rsc.org | Rearrangement and dehydration of oximes. rsc.org |

Contribution to the Development of Novel Organic Reactions

The oxime functional group is a precursor to highly reactive intermediates, such as iminyl radicals, which can drive the development of novel organic reactions. nih.gov The relatively weak N-O bond in oximes can undergo homolytic cleavage upon photolysis or through reaction with a radical initiator, generating an iminyl radical and a hydroxyl radical. nih.gov

The iminyl radical derived from this compound could participate in a variety of transformations:

Intramolecular Radical Cyclization: If an unsaturated moiety (e.g., an alkene or alkyne) is present elsewhere in the molecule, the iminyl radical can add to it, leading to the formation of a new ring system. This provides a powerful method for constructing complex polycyclic nitrogen-containing scaffolds. researchgate.net

Intermolecular Reactions: The generated radical can be trapped by other molecules in the reaction mixture, leading to new C-C or C-heteroatom bond formations.

Another area of novel reaction development involves the oxidative cyclization of oximes. nih.gov Hypervalent iodine reagents can oxidize oximes to generate reactive intermediates. researchgate.net For example, aldoximes can be converted to nitrile oxides, which are versatile 1,3-dipoles for cycloaddition reactions to form isoxazolines and isoxazoles. researchgate.net Ketoximes can also undergo intramolecular oxidative cyclization to produce various N-heterocyclic products, such as isoquinoline N-oxides. nih.gov Derivatives of this compound could be designed to participate in such oxidative cyclizations, providing new pathways to unique heterocyclic structures. The ring-opening of cyclobutanone (B123998) oximes via an iminyl-radical-triggered C-C bond cleavage is a known strategy to produce distal cyano-substituted alkyl radicals. rsc.org A similar radical-mediated fragmentation could potentially be explored for the cyclopropyl group in this compound under specific conditions.

| Reactive Intermediate | Generation Method | Potential Synthetic Application |

|---|---|---|

| Iminyl Radical | Homolytic cleavage of the N-O bond (e.g., photolysis). nih.govnih.gov | Intramolecular cyclizations, intermolecular coupling reactions. researchgate.net |

| Nitrile Oxide (from derivatives) | Oxidation with hypervalent iodine reagents. researchgate.net | [3+2] Dipolar cycloaddition reactions to form five-membered heterocycles. researchgate.net |

Analytical Methodologies for Research Grade Purity and Characterization of 1 Cyclopropylpiperidin 4 One Oxime

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable tools for the separation, identification, and quantification of 1-Cyclopropylpiperidin-4-one oxime, allowing researchers to assess its purity and profile any related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and peak shape.

A typical starting point for method development would involve screening various stationary phases and mobile phase compositions. Given the polar nature of the oxime and the basic piperidine (B6355638) ring, a reversed-phase C18 or a polar-embedded column could be suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is often preferred over isocratic elution to ensure the efficient elution of both the main compound and any potential impurities with differing polarities. chromatographyonline.comwaters.comchromforum.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of starting conditions for the HPLC analysis of this compound. Optimization would be required based on experimental results.

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC can be a powerful tool for its characterization, particularly after derivatization. nih.govrsc.org Oximation is a common derivatization technique, and in this case, the compound is already an oxime. However, to enhance volatility and thermal stability, the polar N-H and O-H groups can be silylated, for example, by reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent. nih.govresearchgate.net

The resulting trimethylsilyl (B98337) (TMS) derivative of this compound would be significantly more volatile and amenable to GC analysis. This approach allows for high-resolution separation and can be particularly useful for detecting and quantifying volatile impurities that may not be easily observed by HPLC.

Table 2: Representative GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temp | 300 °C |

This table provides a plausible set of conditions for the GC analysis of a silylated derivative of this compound. The exact parameters would need to be optimized.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This technique is exceptionally well-suited for the analysis of this compound, especially for trace-level impurity detection and for metabolite identification in biological matrices. researchgate.netnih.gov

An LC-MS method would typically employ an electrospray ionization (ESI) source, which is effective for ionizing polar molecules like the target compound. By operating the mass spectrometer in full scan mode, one can obtain the mass-to-charge ratio (m/z) of the eluting peaks, confirming the identity of this compound and tentatively identifying unknown impurities based on their mass. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve very low limits of detection and quantification. acs.org

Table 3: Example LC-MS Parameters for this compound

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 or HILIC (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan (for identification) and SIM/MRM (for quantification) |

This table outlines typical parameters for an LC-MS method for the analysis of this compound. The choice of analyzer and scan mode depends on the research objective.

Specialized Analytical Approaches for Reactive Intermediates and Related Compounds

One of the most powerful techniques for the direct detection and characterization of paramagnetic intermediates, such as radical species, is Electron Paramagnetic Resonance (EPR) spectroscopy . Should the synthesis or degradation of this compound proceed through a single-electron transfer mechanism, radical cations of the parent molecule could be generated. EPR studies on analogous cyclopropylamine (B47189) radical cations have demonstrated that these species can undergo complex rearrangements. acs.org For instance, the radical cation of this compound could potentially undergo ring-opening of the cyclopropyl (B3062369) group to form a distonic radical cation. EPR spectroscopy can provide detailed information about the electronic structure of these radicals, including the delocalization of the unpaired electron, through analysis of the g-factor and hyperfine coupling constants with magnetic nuclei like ¹⁴N and ¹H. nih.gov

Transient Absorption Spectroscopy (TAS) is another critical tool for studying short-lived intermediates. youtube.comyoutube.com This technique utilizes a pump-probe approach, where a short laser pulse (the pump) initiates a photochemical reaction, and a second, time-delayed light pulse (the probe) measures the absorption spectrum of the generated transient species. youtube.comnih.gov For this compound, photoexcitation could lead to the formation of excited states or initiate fragmentation pathways, such as N-O bond cleavage to form iminyl radicals. TAS can monitor the formation and decay of these species on timescales from femtoseconds to milliseconds, providing kinetic data and spectral information (e.g., absorption maxima) that are characteristic of the intermediates. nih.govresearchgate.net For example, studies on the photochemistry of other ketone oximes have utilized TAS to observe the transient species involved in their conversion to parent ketones. rsc.org

Advanced Mass Spectrometry (MS) techniques are indispensable for identifying reactive intermediates, often by trapping them or analyzing their stable products. nih.govnih.gov Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to gently ionize intermediates present in a reaction mixture and then fragment them to gain structural information. nih.govnih.gov The fragmentation patterns of piperidine-containing compounds are well-documented and often involve characteristic ring cleavages. nih.govmiamioh.edu For this compound, one could predict potential fragmentation pathways involving the loss of the cyclopropyl group, cleavage of the piperidine ring, or rearrangements involving the oxime moiety. By coupling mass spectrometry with rapid sampling techniques or by analyzing quenched reaction aliquots, it is possible to infer the structure of transient intermediates.

The table below outlines hypothetical, yet plausible, reactive intermediates of this compound and the specialized analytical techniques that could be employed for their characterization.

| Plausible Reactive Intermediate | Formation Pathway | Primary Analytical Technique | Expected Key Data/Observations |

|---|---|---|---|

| Cyclopropylpiperidin-4-one oxime radical cation | Single-Electron Oxidation (e.g., electrochemical or chemical) | Electron Paramagnetic Resonance (EPR) Spectroscopy | Hyperfine coupling to ¹⁴N of the piperidine and oxime, and specific ¹H nuclei. Potential for observing cyclopropyl ring-opening. |

| Iminyl Radical | Photolytic or thermal N-O bond cleavage | Transient Absorption Spectroscopy (TAS) | A transient absorption band in the UV-Vis region, with a characteristic lifetime that can be measured in quenching experiments. |

| Ring-Opened Piperidine Species | Fragmentation following ionization in MS | Tandem Mass Spectrometry (ESI-MS/MS) | Specific m/z values corresponding to the loss of ethene or other small molecules from the piperidine ring. |

| Cyclopropyl Ring-Opened Radical | Rearrangement of the initial radical cation | EPR Spectroscopy / Chemical Trapping-GC-MS | Disappearance of the cyclopropyl radical signal and appearance of a new alkyl radical signal in EPR. Identification of linear chain products by GC-MS. |

To further illustrate the application of these techniques, consider the detailed analysis of a potential iminyl radical intermediate.

| Analytical Method | Parameter | Hypothetical Value/Observation | Interpretation |

|---|---|---|---|

| Transient Absorption Spectroscopy (TAS) | λmax | ~380 nm | Characteristic absorption of the transient iminyl radical species. |

| Lifetime (τ) | 15 microseconds (in acetonitrile) | Indicates a highly reactive species, susceptible to solvent quenching or dimerization. | |

| Chemical Trapping followed by LC-MS | Trapping Agent | Tributyltin hydride | Reduces the radical to a stable amine for analysis. |

| Observed m/z of Trapped Product | [M+H]⁺ corresponding to 1-Cyclopropylpiperidin-4-amine | Confirms the presence of the iminyl radical intermediate by its reduction product. |

The combination of these specialized techniques provides a powerful toolkit for the comprehensive characterization of not just the final product, but also the fleeting, yet mechanistically vital, reactive intermediates that dictate the purity and stability of research-grade this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropylpiperidin-4-one oxime, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The synthesis typically involves a Mannich condensation followed by oxime formation. For example, piperidin-4-one derivatives are synthesized using benzaldehyde, ammonium acetate, and ketones in ethanol under reflux . Oxime formation is achieved via hydroxylamine hydrochloride in the presence of sodium acetate. Key parameters include solvent choice (ethanol or tetrahydrofuran), temperature control (reflux at 80–100°C), and stoichiometric ratios of reagents (e.g., 2:1 hydroxylamine to ketone). Analytical validation (e.g., TLC, NMR) is critical for confirming purity and structure .

Q. How can the structural conformation of this compound be characterized, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for determining chair/boat conformations of the piperidine ring and oxime geometry. For instance, Cambridge Structural Database (CSD) surveys reveal that 2,6-diphenyl-4-piperidine oxime derivatives predominantly adopt chair conformations . Complementary techniques include NMR (for stereochemical analysis), IR spectroscopy (to confirm oxime C=N-O stretching at ~1600 cm⁻¹), and mass spectrometry for molecular weight validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives, which mandate PPE (gloves, goggles, lab coats), fume hood use, and spill containment measures. Piperidin-4-one derivatives are classified as irritants; avoid inhalation and direct contact. Storage should be in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in substitution or oxidation reactions?

- Methodological Answer : Cyclopropyl groups introduce ring strain and electron-withdrawing effects, altering nucleophilic substitution kinetics. For example, compare reaction rates with non-cyclopropyl analogs (e.g., 1-methylpiperidin-4-one oxime) under identical conditions (e.g., H₂O₂ oxidation or NaBH₄ reduction). Monitor intermediates via LC-MS and DFT calculations to map electronic perturbations .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For instance, if antimicrobial activity conflicts between MIC assays and live/dead staining, probe membrane permeability via fluorescence microscopy or quantify protein binding via SPR . Control for solvent effects (DMSO vs. aqueous buffers) and batch-to-batch compound variability .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodological Answer : Design a combinatorial library with variations at the cyclopropyl, oxime, and piperidine positions. Use parallel synthesis to generate analogs (e.g., replacing cyclopropyl with isopropyl or phenyl groups). Evaluate SAR via high-throughput screening (HTS) for target affinity (e.g., kinase inhibition) and computational docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. What advanced techniques elucidate the interaction of this compound with biological macromolecules?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling (kon/koff rates). For structural insights, use cryo-EM or X-ray co-crystallography with target proteins (e.g., cytochrome P450 enzymes). Molecular dynamics simulations (MD) can model conformational changes upon binding .

Methodological Development Questions

Q. How can analytical methods for quantifying this compound in complex matrices (e.g., serum, tissue) be optimized?

- Methodological Answer : Develop a UPLC-MS/MS protocol with deuterated internal standards (e.g., d₃-cyclopropyl analog). Validate linearity (1–1000 ng/mL), LOQ/LOD, and recovery rates in spiked samples. Use solid-phase extraction (SPE) for sample cleanup and minimize matrix effects via post-column infusion .

Q. What computational tools are most effective for predicting the metabolic fate of this compound?

- Methodological Answer : Use Schrödinger’s ADMET Predictor or CypReact to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation or glucuronidation). Validate predictions with in vitro microsomal assays and HR-MS for metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.